N-(4-Chloro-6-formylpyridin-2-YL)acetamide
Description
N-(4-Chloro-6-formylpyridin-2-YL)acetamide is a chemical compound with the molecular formula C8H7ClN2O2 and a molecular weight of 198.608 g/mol . This compound is characterized by the presence of a chloro-substituted pyridine ring with a formyl group at the 6-position and an acetamide group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
N-(4-chloro-6-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(13)10-8-3-6(9)2-7(4-12)11-8/h2-4H,1H3,(H,10,11,13) |
InChI Key |
ZHERYFRMEFDDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Chloro-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 4-chloro-2-aminopyridine with acetic anhydride in the presence of a catalyst to form the acetamide derivative. The formyl group can then be introduced at the 6-position through a formylation reaction using formic acid or a formylating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
N-(4-Chloro-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as palladium or copper compounds.
Scientific Research Applications
N-(4-Chloro-6-formylpyridin-2-YL)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(4-Chloro-6-formylpyridin-2-YL)acetamide can be compared with other similar compounds such as N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide and N-(2-Chloro-6-formylpyridin-3-yl)pivalamide . These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific substitution pattern, which imparts distinct properties and makes it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
